molecular formula C15H10ClN3O3S B2520160 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 912759-86-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2520160
CAS No.: 912759-86-5
M. Wt: 347.77
InChI Key: IYYYPCSSRPKDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-based small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological profiles, which include potent anticancer and antimicrobial activities, as highlighted in recent scientific reviews . The core benzothiazole scaffold is a privileged structure in the design of novel therapeutic agents, and substitutions like the chloro and methyl groups on the benzothiazole ring, along with the nitrobenzamide moiety, are critical for optimizing target engagement and biological activity . In research settings, this compound serves as a key intermediate for the synthesis of more complex molecules and is utilized as a probe in biochemical assays. Its primary research value lies in investigating structure-activity relationships (SAR), particularly in the development of antitumor agents. Studies on closely related benzothiazole-nitrobenzamide hybrids have demonstrated promising biological effects, such as inhibiting the proliferation of human cancer cell lines, inducing apoptosis, and arresting the cell cycle . Furthermore, such compounds have shown potential to inhibit key inflammatory cytokines like IL-6 and TNF-α, suggesting a valuable dual-action research profile that intersects anticancer and anti-inflammatory pathways . The mechanism of action for benzothiazole derivatives is often associated with the inhibition of critical cellular signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-2-7-11(16)13-12(8)17-15(23-13)18-14(20)9-3-5-10(6-4-9)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYYPCSSRPKDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Methyl-3-chloroaniline with Thiourea

A widely reported method involves reacting 4-methyl-3-chloroaniline with thiourea in the presence of bromine or hydrogen peroxide as an oxidizing agent. The reaction proceeds via electrophilic substitution, forming the benzothiazole ring through intramolecular cyclization.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid
  • Temperature : Reflux (80–100°C)
  • Time : 4–6 hours
  • Yield : 60–75%

The product is purified via recrystallization using ethanol or aqueous methanol, yielding white crystalline 2-amino-7-chloro-4-methyl-1,3-benzothiazole.

Acylation with 4-Nitrobenzoyl Chloride

The second critical step involves acylating the primary amine group of the benzothiazole intermediate with 4-nitrobenzoyl chloride.

Standard Acylation Protocol

Reagents :

  • 2-Amino-7-chloro-4-methyl-1,3-benzothiazole
  • 4-Nitrobenzoyl chloride
  • Pyridine (base and solvent)
  • Dry acetone (co-solvent)

Procedure :

  • Dissolve 2-amino-7-chloro-4-methyl-1,3-benzothiazole (1 eq) in dry pyridine under nitrogen atmosphere.
  • Add 4-nitrobenzoyl chloride (1.2 eq) dissolved in dry acetone dropwise at 0–5°C.
  • Stir the mixture at room temperature for 4–6 hours.
  • Quench the reaction by pouring into ice-cold water, precipitating the crude product.
  • Filter and recrystallize from ethanol to obtain pure N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

Optimization Notes :

  • Excess Acyl Chloride : A 20% molar excess ensures complete amine conversion.
  • Temperature Control : Slow addition at low temperatures minimizes side reactions (e.g., hydrolysis of acyl chloride).
  • Yield : 70–85% after purification.

Alternative Synthetic Routes

Coupling Agents in Amide Bond Formation

Modern approaches employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance efficiency:

  • Mix 2-amino-7-chloro-4-methyl-1,3-benzothiazole (1 eq), 4-nitrobenzoic acid (1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.
  • Stir at room temperature for 12 hours.
  • Isolate the product via extraction and column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Higher functional group tolerance.
  • Reduced reaction time (12 vs. 24 hours).
  • Yield: 80–90%.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Preferred for large-scale synthesis using ethanol or methanol, yielding 95–98% purity.
  • Column Chromatography : Employed for analytical samples (ethyl acetate:hexane = 1:3), achieving >99% purity.

Spectroscopic Validation

  • FTIR :
    • $$ \nu_{\text{C=O}} $$: 1660–1680 cm$$^{-1} $$
    • $$ \nu{\text{NO}2} $$: 1520–1530 cm$$^{-1} $$
  • $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) :
    • Aromatic protons: δ 7.8–8.5 ppm (multiplet, 4H, nitrobenzene)
    • Methyl group: δ 2.4 ppm (singlet, 3H)
  • Mass Spectrometry :
    • Molecular ion peak at $$ m/z $$ 361.5 [M+H]$$^+$$

Mechanistic Insights

Acylation Reaction Mechanism

The acylation proceeds via a nucleophilic acyl substitution:

  • Pyridine deprotonates the amine, generating a stronger nucleophile.
  • The amine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
  • Chloride ion is eliminated, forming the amide bond.

Side Reactions and Mitigation

  • Hydrolysis of Acyl Chloride : Minimized by anhydrous conditions and low temperature.
  • Diacylation : Prevented by using a mono-functional amine and controlled stoichiometry.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements utilize microreactors for improved heat transfer and mixing:

  • Residence Time : 10–15 minutes
  • Yield : 90–92%
  • Purity : 98.5%

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-amino-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-chloro-4-methyl-1,3-benzothiazol-2-amine and 4-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer activities. Benzothiazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, the nitrobenzamide moiety may interact with DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 35353-21-0)

Structural Differences : Lacks the 7-chloro and 4-methyl substituents on the benzothiazole ring.
Properties :

  • Molecular weight: 299.30 g/mol (vs. ~348.77 g/mol for the target compound, estimated based on added Cl and CH₃ groups).
  • Density: 1.519 g/cm³.

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2)

Structural Differences :

  • Substitutions: 5-chloro and 2-nitro on benzamide; thiazole ring substituted with 4-methoxy-3-methylphenyl.
  • Heterocycle: Thiazole instead of benzothiazole.
    Implications : Methoxy and methyl groups increase lipophilicity, which may enhance membrane permeability. The thiazole ring’s smaller aromatic system could reduce π-π stacking interactions compared to benzothiazole .

N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (Compound 2c)

Structural Differences :

  • Dual benzamide groups with nitro and bromo substituents.
  • Methoxy-phenyl moiety instead of benzothiazole.
    Properties :
  • Melting point: 139–142°C.
  • Bromine’s higher atomic weight and polarizability may alter reactivity compared to chlorine in the target compound.
    Synthesis : Traditional N-acylation with pyridine, yielding 67% efficiency .

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

Structural Differences :

  • Piperidinecarboxamide and acetyl groups replace the nitrobenzamide.
  • Substitution at 6-chloro (vs. 7-chloro in the target).

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

Structural Differences :

  • Fused benzodithiazine ring with sulfone groups (1,1-dioxo).
  • Hydrazine substituent instead of nitrobenzamide.
    Properties :
  • High melting point (271–272°C) due to sulfone groups and fused-ring rigidity.
  • IR and NMR data confirm N–H and S=O vibrations, distinct from nitrobenzamide derivatives .

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound* C₁₅H₁₀ClN₃O₃S ~348.77 N/A 7-Cl, 4-CH₃, 4-NO₂
N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide C₁₄H₉N₃O₃S 299.30 N/A None (base structure)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-... C₁₈H₁₄ClN₃O₄S 415.84 N/A 5-Cl, 2-NO₂, 4-OCH₃, 3-CH₃
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)... C₂₁H₁₆BrN₃O₅ 470.27 139–142 4-NO₂, 4-Br, 2-OCH₃
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-...) C₉H₁₀ClN₃O₂S₂ 291.79 271–272 6-Cl, 7-CH₃, 1,1-dioxo, N–NH₂

*Estimated based on structural analogs.

Implications for Research and Development

The target compound’s unique 7-chloro-4-methyl-benzothiazole scaffold and nitrobenzamide group position it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen and nitro interactions. Comparative data suggest that:

  • Chloro vs. Bromo : Chlorine’s smaller size may improve target selectivity compared to bromine’s bulkier profile .
  • Synthetic Optimization : Adopting solvent-free methods (e.g., ball milling) could improve sustainability .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
  • Nitration : The introduction of the nitro group can be performed using nitrating agents such as concentrated nitric acid.
  • Amidation : The final step involves the coupling of the benzothiazole derivative with 4-nitrobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

Cell Line Inhibition Method IC50 (µM)
A431MTT Assay1.5
A549Flow Cytometry2.0
H1299Scratch Wound Assay1.8

These results indicate that this compound may induce apoptosis and inhibit cell migration through mechanisms involving the AKT and ERK signaling pathways .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial in cancer therapy as inflammation can promote tumor progression. Studies have shown that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615050
TNF-α20070

This reduction suggests that this compound may be effective in modulating inflammatory responses linked to cancer progression .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction.
  • Signal Transduction Modulation : It influences cellular signaling pathways, particularly those involved in cell survival and proliferation.
  • Gene Expression Regulation : By affecting transcription factors related to inflammation and cancer cell survival, it alters gene expression patterns favorably towards apoptosis.

Case Studies

A pivotal study evaluated the biological activity of various benzothiazole derivatives, including this compound. The study found that this compound significantly inhibited cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) models while promoting apoptosis at specific concentrations .

Furthermore, another case highlighted its potential use in combination therapies, demonstrating enhanced efficacy when paired with conventional chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via the Schotten–Baumann reaction , where 4-nitrobenzoyl chloride reacts with 7-chloro-4-methyl-1,3-benzothiazol-2-amine in dichloromethane. Triethylamine is added to scavenge HCl, and the reaction is monitored by TLC for completion within 30 minutes . Yield optimization (up to 90%) is achieved by controlling stoichiometry, solvent choice (polar aprotic solvents preferred), and temperature (room temperature for stability). Purification involves column chromatography or recrystallization from methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy :
  • ¹H NMR : Key signals include the amide proton (δ ~8.95 ppm, t, J = 5.6 Hz), aromatic protons of the nitrobenzamide (δ 8.40–8.04 ppm, AA’BB’ pattern), and benzothiazole methyl group (δ ~2.94 ppm, t) .
  • ¹³C NMR : Peaks for the carbonyl (δ ~165 ppm), nitrobenzamide carbons (δ 149–124 ppm), and benzothiazole carbons (δ 130–34 ppm) confirm connectivity .
    • Mass spectrometry : ESI-HRMS identifies the molecular ion [M+H]⁺ (e.g., m/z 305.0688 for related analogs) and fragmentation pathways, such as cleavage of the amide bond or nitro group reduction .

Q. What preliminary biological activities have been reported for this compound?

Benzothiazole derivatives like this compound exhibit antimicrobial and anticancer potential. The nitro group enhances oxidative stress mechanisms, while the benzothiazole core may inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms . Initial assays should use in vitro models (e.g., bacterial cultures or cancer cell lines) with IC₅₀ determination via MTT assays .

Advanced Research Questions

Q. How can the nitro group be selectively reduced without altering the benzothiazole ring?

Catalytic hydrogenation (H₂, Pd/C in ethanol) selectively reduces the nitro group to an amine while preserving the benzothiazole structure. Alternative methods include sodium dithionite (Na₂S₂O₄) in aqueous THF at 50°C . Monitor reaction progress via TLC or UV-Vis spectroscopy (loss of nitro absorbance at ~290 nm) .

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Substitution patterns :
  • Introducing electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 7-position increases cytotoxicity .
  • Replacing the nitro group with sulfonamide or morpholine enhances solubility and target specificity .
    • SAR analysis :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like β-tubulin or DNA topoisomerases.
  • Validate with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Cross-validation : Compare X-ray diffraction data (using SHELXL ) with DFT-optimized structures (e.g., Gaussian at B3LYP/6-311G** level).
  • Hydrogen bonding analysis : Identify non-classical interactions (e.g., C–H···O/N) that may distort bond lengths .
  • Dynamic effects : Use Hirshfeld surface analysis to assess crystal packing influences .

Q. What mechanistic insights explain the compound’s fragmentation under mass spectrometry?

Under ESI-MS, two pathways dominate:

  • Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium (m/z 150) and benzothiazole fragments (m/z 139) .
  • Pathway 2 : NO• radical loss (m/z 30) from the nitro group forms a stabilized radical cation (m/z 120), followed by CO elimination (m/z 92) . Use tandem MS/MS and isotopic labeling to validate pathways .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate .
  • Bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for nitro group toxicity in cell-based models .
  • Data interpretation : Use software like MestReNova for NMR deconvolution and Mercury for crystallographic visualization .

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